Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethoxy)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethoxy)-1,6-dihydropyridazine-3-carboxylate is a dihydropyridazine derivative featuring:
Properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-6-oxo-4-[2-oxo-2-[4-(trifluoromethyl)anilino]ethoxy]pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N3O5/c1-2-33-21(32)20-17(11-19(31)29(28-20)16-6-4-3-5-15(16)23)34-12-18(30)27-14-9-7-13(8-10-14)22(24,25)26/h3-11H,2,12H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDLPKJDKXXCKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethoxy)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential biological activity. Its structure suggests various pharmacological applications, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, research findings, and case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of 495.8 g/mol. The structure includes a chlorophenyl group, a trifluoromethyl group, and a pyridazine moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H17ClF3N3O5 |
| Molecular Weight | 495.8 g/mol |
| CAS Number | 899729-48-7 |
| Chemical Structure | Structure |
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial properties of compounds with similar structures. For instance, compounds containing trifluoromethyl groups have shown enhanced potency against various pathogens due to their ability to interact with biological membranes and disrupt cellular processes .
Antiparasitic Activity
Research on related compounds has demonstrated significant antiparasitic activity. For example, studies have shown that modifications in the molecular structure can lead to improved efficacy against Leishmania species. The assessment of in vivo activity indicated that certain derivatives could reduce parasite burden significantly, suggesting that ethyl 1-(2-chlorophenyl)-6-oxo derivatives might exhibit similar properties .
Cytotoxicity and Safety Profile
The safety profile of such compounds is critical for their development as therapeutic agents. Preliminary cytotoxicity assays indicate that while some derivatives exhibit potent biological activity, they may also pose risks for hepatotoxicity and other side effects. For instance, compounds with similar pharmacophores have shown varying degrees of toxicity in cell health assays .
Study 1: In Vivo Efficacy
In an experimental model using mice, a derivative similar to ethyl 1-(2-chlorophenyl)-6-oxo was administered at varying doses. Results indicated that at a dose of 50 mg/kg, the compound significantly reduced parasite load in liver tissues by approximately 70%, meeting the threshold for further development .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the phenolic ring and the introduction of halogen groups significantly influenced the biological activity. Compounds with trifluoromethyl substitutions demonstrated increased potency against specific targets such as reverse transcriptase enzymes .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key analogs differ primarily in substituents on the phenyl rings and ethoxy side chains, which influence molecular weight, solubility, and bioactivity.
Notes:
Preparation Methods
Core Pyridazine Ring Synthesis
Cyclocondensation of Hydrazine Derivatives
The pyridazine ring is typically synthesized via cyclocondensation between hydrazines and 1,3-diketones or cyanoesters. For Ethyl 1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, 2-chlorophenylhydrazine reacts with ethyl 3-oxohex-4-enoate under acidic conditions to form the 1,6-dihydropyridazine-6-one scaffold. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the diketone’s carbonyl carbon, followed by cyclization and dehydration. Yield optimization (70–85%) is achieved by maintaining temperatures between 80–100°C and using catalytic p-toluenesulfonic acid.
Alternative Hydrothermal Approaches
A patent by CN102924371A describes a hydrothermal method for synthesizing 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives, which can be adapted for pyridazine systems. By reacting 2-chloro-5-trifluoromethylpyridine with water at 100–180°C for 24–72 hours, high-purity crystals form via in situ hydrolysis and cyclization. While this method is environmentally benign (water as solvent), its applicability to pyridazines requires substituting pyridine precursors with pyridazine analogues, such as 2-chloropyridazine-5-carboxylate.
Functionalization at Position 4
Chlorination and Nucleophilic Substitution
The 4-position of the pyridazine core is functionalized via a two-step process:
- Chlorination : Treatment of the pyridazine-6-one intermediate with phosphorus oxychloride (POCl₃) converts the 4-hydroxyl group to a reactive chloride. For example, 6-oxo-1,6-dihydropyridazine-4-carboxylic acid reacts with POCl₃ at 80°C to yield 4,6-dichloropyridazine-4-carbonyl chloride.
- Substitution : The chloride is displaced by 2-hydroxy-2-((4-(trifluoromethyl)phenyl)amino)acetic acid under basic conditions (e.g., K₂CO₃ in DMF). This introduces the ethoxy-linked amide moiety, with yields ranging from 60–75%.
Table 1: Optimization of Nucleophilic Substitution at Position 4
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 72 |
| NaH | THF | 60 | 68 |
| DBU | DCM | RT | 65 |
Mitsunobu Reaction for Ether Formation
An alternative route employs the Mitsunobu reaction to form the ether linkage. The 4-hydroxyl pyridazine intermediate reacts with 2-((4-(trifluoromethyl)phenyl)amino)-2-hydroxyacetic acid using triphenylphosphine and diethyl azodicarboxylate (DEAD). This method avoids harsh bases but requires stoichiometric reagents, increasing costs (yield: 70–78%).
Esterification at Position 3
The ethyl ester at position 3 is introduced via Fischer esterification or Steglich coupling:
- Fischer Esterification : Refluxing the carboxylic acid intermediate (1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid) with ethanol and H₂SO₄ achieves 85–90% conversion.
- Steglich Coupling : For acid-sensitive substrates, the carboxylate is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and reacted with ethanol, yielding 82–88% product.
Structural Characterization and Validation
Spectroscopic Analysis
- ¹H NMR : The ethyl ester protons appear as a quartet at δ 4.25–4.30 ppm and a triplet at δ 1.30–1.35 ppm. The 2-chlorophenyl group shows aromatic protons at δ 7.45–7.60 ppm.
- ¹³C NMR : The carbonyl carbons (C-3 and C-6) resonate at δ 165–170 ppm, while the trifluoromethyl group appears at δ 120–125 ppm (q, J = 288 Hz).
Challenges and Optimization Strategies
Byproduct Formation During Substitution
Competing elimination reactions during nucleophilic substitution generate 4,6-didehydropyridazine impurities. Adding catalytic KI (5 mol%) suppresses this via in situ generation of the more reactive iodide intermediate.
Solvent Effects on Yield
Polar aprotic solvents (DMF, DMSO) enhance substitution rates but may degrade the pyridazine core at elevated temperatures. Mixed solvent systems (e.g., DMF:H₂O, 9:1) balance reactivity and stability, improving yields by 10–15%.
Q & A
Basic Research Questions
Q. What are the key synthetic routes and reaction conditions for preparing Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethoxy)-1,6-dihydropyridazine-3-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including pyridazine ring formation and functional group introduction (e.g., esterification, amidation). Key steps include:
- Step 1 : Condensation of chlorophenyl-substituted precursors under reflux conditions in polar solvents (e.g., ethanol) .
- Step 2 : Introduction of the trifluoromethylphenylaminoethoxy group via nucleophilic substitution, requiring pH control (6.5–7.5) and temperatures of 60–80°C .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the product .
- Critical Parameters : Solvent polarity, temperature gradients, and stoichiometric ratios of amine/ester intermediates significantly impact yield (reported 45–65%) .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (DMSO-d6 or CDCl3) confirm substituent positions, with diagnostic peaks for ester carbonyls (~165–170 ppm) and aromatic protons (δ 7.2–8.1 ppm) .
- Mass Spectrometry (HRMS) : ESI-HRMS provides molecular ion [M+H]+ with accurate mass (±0.001 Da) to verify the molecular formula .
- IR Spectroscopy : Key absorptions include C=O stretches (1680–1720 cm⁻¹) and N-H bends (3200–3300 cm⁻¹) .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Q. What methodological approaches are used to investigate its biological activity and mechanism?
- Methodological Answer :
- In Vitro Assays : Enzyme inhibition studies (e.g., kinase assays) using fluorogenic substrates to measure IC50 values .
- Cellular Models : Cytotoxicity screening in cancer cell lines (e.g., MTT assays) with dose-response curves (1–100 µM) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like EGFR or PARP, guided by the compound’s amino/ester pharmacophores .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing by-products?
- Methodological Answer :
- Design of Experiments (DoE) : Response surface methodology (RSM) optimizes variables (temperature, solvent ratio, catalyst loading) .
- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., hydrolysis of ester groups) .
- Kinetic Studies : In situ FTIR monitors intermediate formation to adjust reaction times dynamically .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Meta-Analysis : Pool data from independent studies (e.g., IC50 variability in kinase assays) and apply statistical weighting to identify confounding factors (e.g., cell line heterogeneity) .
- Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) for binding kinetics and CRISPR-edited cell lines to confirm target specificity .
Q. What strategies are employed to establish structure-activity relationships (SAR) for analogs?
- Methodological Answer :
- Systematic Substitution : Synthesize analogs with modified aryl groups (e.g., replacing trifluoromethyl with cyano) and compare activity in standardized assays .
- Computational SAR : QSAR models (e.g., CoMFA) correlate electronic (HOMO/LUMO) and steric parameters (molar refractivity) with bioactivity .
Q. What advanced techniques address challenges in characterizing impurities or degradation products?
- Methodological Answer :
- LC-MS/MS : Hyphenated systems (e.g., UPLC-QTOF) identify low-abundance impurities via fragmentation patterns .
- Solid-State NMR : Resolves conformational heterogeneity in crystalline samples, particularly for disordered regions .
Q. How is metabolic stability assessed in preclinical studies?
- Methodological Answer :
- Liver Microsome Assays : Incubate the compound with human/rat microsomes (37°C, NADPH) and quantify parent compound depletion via LC-MS .
- Metabolite Profiling : HRMS/MS identifies Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
